N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline
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Overview
Description
N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE is an organic compound with the molecular formula C21H19NO It is a derivative of benzylideneaniline and is known for its unique chemical structure, which includes a benzyloxy group attached to a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE typically involves the condensation reaction between 4-benzyloxybenzaldehyde and p-phenetidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and downstream signaling pathways. The benzyloxy group may play a crucial role in binding to the active site of the target enzyme, thereby modulating its function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BENZYLOXYBENZYLIDENE)-P-TOLUIDINE
- N-(4-(BENZYLOXY)BENZYLIDENE)-4-FLUOROANILINE
- N-(4-BENZYLOXYBENZYLIDENE)-3,4-XYLIDINE
Uniqueness
N-(4-BENZYLOXYBENZYLIDENE)-P-PHENETIDINE is unique due to its specific substitution pattern and the presence of the benzyloxy group This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C22H21NO2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C22H21NO2/c1-2-24-21-14-10-20(11-15-21)23-16-18-8-12-22(13-9-18)25-17-19-6-4-3-5-7-19/h3-16H,2,17H2,1H3 |
InChI Key |
BZVSGGRODDZHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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